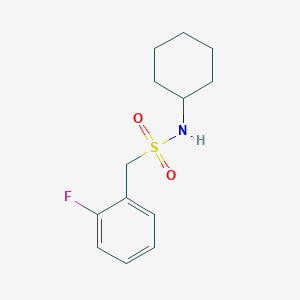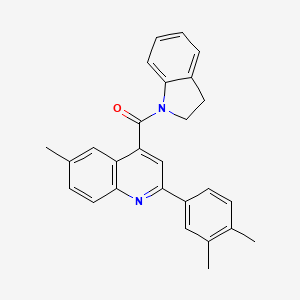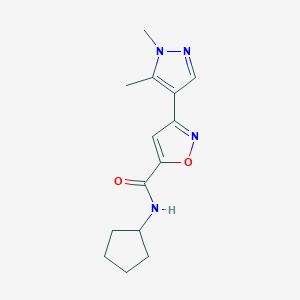![molecular formula C16H19NO3S B4652187 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4652187.png)
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, also known as MMB, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB belongs to the class of arylsulfonamide compounds, which have been found to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties.
Applications De Recherche Scientifique
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of antibacterial agents. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in cells, while histone deacetylase is involved in the regulation of gene expression. Inhibition of these enzymes by 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide could lead to the disruption of cellular processes that are essential for the survival and growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which are processes that are important for the spread of cancer. In bacteria, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to disrupt the cell membrane, leading to cell death. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments is its broad range of biological activities. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide exhibits anticancer, antibacterial, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation of using 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One area of research could be the development of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide-based antibacterial agents. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to exhibit activity against a range of bacteria, making it a promising candidate for the development of new antibacterial drugs. Another area of research could be the study of the mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in cancer cells. Understanding how 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide induces cell cycle arrest and apoptosis could lead to the development of new cancer treatments. Additionally, the development of new formulations of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide that improve its solubility and reduce its cytotoxicity could expand its use in lab experiments.
Propriétés
IUPAC Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-3-7-15(8-4-13)20-12-11-17-21(18,19)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDDQPWNFCVENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4652109.png)
![6-ethoxy-4-[(4-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4652117.png)

![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4652137.png)

![1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4652150.png)

![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B4652168.png)
![dimethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}terephthalate](/img/structure/B4652175.png)

![3-({[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4652185.png)

![6-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4652208.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)